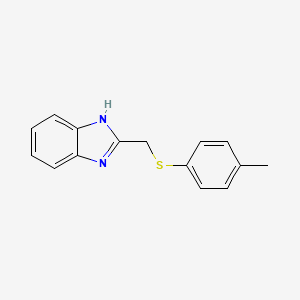

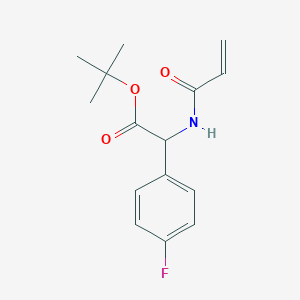

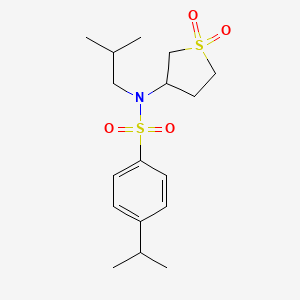

2-(((4-Methoxy-2-nitrophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(((4-Methoxy-2-nitrophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, also known as MNAC, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and material science.

Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensor Development

Substituted aryl hydrazones of β-diketones, including derivatives of the compound , have been synthesized and utilized as chemosensors with reversible “on–off” sensing capabilities for detecting biologically and environmentally significant Co2+ ions. These chemosensors exhibit excellent selectivity and sensitivity, with significant fluorescence enhancement in response to Co2+ over other cations in an ethanol-aqueous solution. The sensors' design leverages intramolecular hydrogen bonding and charge transfer chromophores for efficient sensing mechanisms, supported by combined experimental and theoretical studies (Subhasri & Anbuselvan, 2014).

Antimicrobial Activity

Novel derivatives of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, synthesized from the compound , have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal strains. These compounds, particularly compounds 4 and 12, displayed higher activity compared to reference drugs, indicating their potential as antimicrobial agents (Ghorab et al., 2017).

Metal Complex Formation and Biological Activity

Complexes with Co(II), Ni(II), and Cu(II) using an enaminodione derivative of the compound have been synthesized and characterized. These complexes were evaluated for their cytotoxic, antibacterial, protistocidal, and fungistatic properties. While the compounds did not exhibit cytotoxic properties in the studied concentration range, certain antibacterial and protistocidal activities were observed, suggesting potential applications in bioactive material development (Eremina et al., 2021).

Heteroleptic Nickel Complexes for Catalysis

Heteroleptic Ni(II) complexes involving derivatives of the compound have been synthesized and characterized for their electrocatalytic properties, particularly for oxygen evolution reaction (OER). These complexes, with their distorted square planar geometry and intramolecular interactions, show promising activity in catalyzing OER, highlighting their potential in energy-related applications (Anamika et al., 2020).

Synthesis and Characterization of N-Confused Porphyrin Derivatives

Research on N-confused porphyrin derivatives, involving reactions with the compound , has led to the development of novel porphyrin derivatives with significant yields without the need for any catalyst. These findings open new avenues for the application of these derivatives in fields such as photodynamic therapy and molecular electronics (Li et al., 2011).

Eigenschaften

IUPAC Name |

3-hydroxy-2-[(4-methoxy-2-nitrophenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5/c1-16(2)7-14(19)11(15(20)8-16)9-17-12-5-4-10(23-3)6-13(12)18(21)22/h4-6,9,19H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYIAGAJLSURNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)OC)[N+](=O)[O-])O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)

![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)

![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)